Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride
Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential applications in various scientific research areas, including chemistry, biology, medicine, and industry. Its unique structure, which includes both imidazo and pyrimidine rings, contributes to its diverse chemical properties and biological activities.
Mechanism of Action
The imidazo[1,2-a]pyrimidine moiety is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry . It has been used in the development of new chemosynthetic strategies and drug development .
The compound’s mode of action would depend on its specific targets in the body. It could potentially interact with its targets through various types of chemical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would depend on its chemical properties. For example, its solubility could affect its absorption and distribution, while its chemical stability could affect its metabolism and excretion.
The result of the compound’s action would depend on the specific biochemical pathways it affects. This could result in a variety of molecular and cellular effects.
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, temperature and pH could affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazo[1,2-a]pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyrimidine ring, leading to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include a wide range of imidazo[1,2-a]pyrimidine derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride has numerous scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: This compound is used in the study of biological pathways and molecular interactions.
Industry: It is employed as a corrosion inhibitor to protect metals from environmental degradation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring, offering different chemical properties and biological activities
Uniqueness
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride is unique due to its specific combination of imidazo and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-6-5-11-3-1-2-9-7(11)10-6;;/h1-3,5H,4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDVONLYTFXFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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